molecular formula C21H20ClN3O3S B2777898 N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(3,4-dimethoxyphenyl)acetamide CAS No. 450341-06-7

N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2777898
CAS No.: 450341-06-7
M. Wt: 429.92
InChI Key: YFBJSAGWIJARMJ-UHFFFAOYSA-N
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Description

N-[2-(3-Chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(3,4-dimethoxyphenyl)acetamide is a synthetic acetamide derivative featuring a thieno[3,4-c]pyrazole core substituted with a 3-chlorophenyl group and a 3,4-dimethoxyphenylacetamide side chain. The thienopyrazole scaffold is notable for its planar aromatic system, which enhances π-π stacking interactions in biological targets, while the chlorophenyl and dimethoxyphenyl moieties contribute to electronic and steric modulation. The synthesis likely involves coupling reactions between functionalized thienopyrazole intermediates and activated acetamide precursors, analogous to methods described for related compounds .

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3S/c1-27-18-7-6-13(8-19(18)28-2)9-20(26)23-21-16-11-29-12-17(16)24-25(21)15-5-3-4-14(22)10-15/h3-8,10H,9,11-12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBJSAGWIJARMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=C3CSCC3=NN2C4=CC(=CC=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(3,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrazole core, which is then functionalized with the chlorophenyl and dimethoxyphenylacetamide groups. Common reagents used in these reactions include chlorinating agents, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thieno[3,4-c]pyrazole core substituted with a 3-chlorophenyl group and a 3,4-dimethoxyphenyl acetamide moiety. The molecular formula is C19H18ClN3O3SC_{19}H_{18}ClN_{3}O_{3}S, and it has a molecular weight of approximately 393.88 g/mol.

Anticancer Properties

Recent studies have demonstrated that N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(3,4-dimethoxyphenyl)acetamide exhibits promising anticancer activity against various cancer cell lines:

  • Breast Cancer Cell Lines
  • Colon Cancer Cell Lines
  • Lung Cancer Cell Lines

In vitro assays indicate significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents. Mechanisms of action include:

  • Inhibition of cell proliferation
  • Induction of apoptosis
  • Targeting specific kinases involved in cancer cell survival .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary research suggests it possesses activity against several bacterial strains, potentially making it a candidate for developing new antibiotics.

Enzyme Inhibition

Research indicates that the compound may inhibit specific enzymes involved in disease pathways. For example:

  • Urease Inhibition : Similar compounds have shown significant activity in inhibiting urease, which is relevant in treating infections caused by Helicobacter pylori .
  • Kinase Inhibition : The compound's structure suggests it may interact with kinases involved in cancer progression .

Study on Anticancer Activity

A study published in 2019 focused on identifying novel anticancer compounds through screening drug libraries on multicellular spheroids. The results indicated that compounds structurally similar to this compound exhibited significant antiproliferative effects against various cancer cell lines .

Evaluation of Biological Activities

Another study synthesized a series of thieno[3,4-c]pyrazole derivatives and evaluated their biological activities. Among these derivatives, compounds with similar structural motifs showed promising results in terms of antibacterial and anticancer properties .

Mechanism of Action

The mechanism of action of N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural Comparison of Acetamide Derivatives

Compound Name Core Heterocycle Key Substituents Functional Groups Reference
N-[2-(3-Chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(3,4-dimethoxyphenyl)acetamide Thieno[3,4-c]pyrazole 3-Chlorophenyl, 3,4-dimethoxyphenyl Acetamide, Chlorine, Methoxy -
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) 1,2,3-Triazole 4-Chlorophenyl, Naphthyloxymethyl Acetamide, Chlorine, Ether
2-((5-((2-Chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide (CPA) Thieno[3,2-c]pyridine 2-Chlorophenyl, p-Tolyl, Oxadiazole-thio Acetamide, Chlorine, Thioether
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (I) Thiazole 3,4-Dichlorophenyl Acetamide, Chlorine

Key Observations :

  • Heterocyclic Core: The thieno[3,4-c]pyrazole core distinguishes the target compound from triazole (6m), thiazole (I), and thienopyridine (CPA) analogs.
  • Substituent Effects : The 3,4-dimethoxyphenyl group in the target compound introduces electron-donating methoxy groups, contrasting with electron-withdrawing chlorine substituents in CPA and compound I. This may alter solubility and metabolic stability .
  • Synthetic Routes : Compound 6m is synthesized via 1,3-dipolar cycloaddition , whereas compound I employs carbodiimide-mediated coupling . The target compound likely follows a hybrid approach, given its complex heterocycle.

Physicochemical and Spectroscopic Properties

  • IR Spectroscopy : The target compound’s carbonyl (C=O) stretch is expected near 1678–1680 cm⁻¹, consistent with acetamide derivatives (e.g., 1678 cm⁻¹ in 6m ). The –NH stretch (~3291 cm⁻¹ in 6m) and aromatic C=C vibrations (~1606 cm⁻¹) are also comparable.
  • Crystallography: Compound I exhibits a twisted conformation (61.8° dihedral angle between dichlorophenyl and thiazole rings), which may reduce crystallinity compared to planar thienopyrazole systems .

Biological Activity

N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(3,4-dimethoxyphenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the compound's synthesis, mechanisms of action, and biological activities based on diverse research findings.

Chemical Structure and Synthesis

The compound features a thieno[3,4-c]pyrazole core, which is known for its versatility in drug design. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Thieno[3,4-c]pyrazole Core : Cyclization of a suitable precursor under acidic or basic conditions.
  • Introduction of the Acetamide Moiety : Nucleophilic substitution reactions to attach the acetamide group.

The molecular formula is C17H16ClN3O3SC_{17}H_{16}ClN_{3}O_{3}S with a molecular weight of 375.89 g/mol .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological processes.
  • Receptor Interaction : It can bind to cellular receptors and alter signal transduction pathways.
  • Gene Expression Modulation : The compound potentially affects the expression of genes related to cell growth and apoptosis .

Anticancer Properties

Research has shown that compounds similar to this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance:

  • GI50 Values : Compounds in this class have demonstrated GI50 values ranging from 0.49 to 48.0 μM against the National Cancer Institute's 60 human cancer cell lines .
  • Cell Lines Tested : Notable efficacy was observed against cell lines such as MCF7 (breast cancer), HEPG2 (liver cancer), and DLD1 (colon cancer) .

Other Biological Activities

In addition to anticancer properties, some studies suggest that this compound may exhibit:

  • Antiviral Activity : Related compounds have shown effectiveness against various viral infections .
  • Antibacterial Effects : Certain derivatives have been tested for their antibacterial properties against pathogenic bacteria .

Case Studies

  • In Vitro Studies : A study reported that derivatives of thieno[3,4-c]pyrazole exhibited substantial cytotoxic effects on multiple cancer cell lines with low IC50 values, indicating strong potential for therapeutic applications .
  • Mechanistic Insights : Investigations into the mechanism revealed that these compounds could significantly inhibit pathways associated with tumor growth and metastasis by downregulating specific oncogenes .

Data Summary

PropertyValue
Molecular FormulaC17H16ClN3O3SC_{17}H_{16}ClN_{3}O_{3}S
Molecular Weight375.89 g/mol
GI50 Range0.49 - 48.0 μM
Cell Lines TestedMCF7, HEPG2, DLD1

Q & A

Q. What are the key steps in synthesizing N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(3,4-dimethoxyphenyl)acetamide?

  • Methodological Answer : Synthesis involves: (1) Cyclization of thiophene and pyrazole precursors to form the thieno[3,4-c]pyrazole core . (2) Substitution reactions to introduce the 3-chlorophenyl group at position 2 of the core using halogenated aryl halides (e.g., 3-chlorophenylboronic acid) under Suzuki-Miyaura coupling conditions . (3) Acetamide coupling via nucleophilic acyl substitution: Reacting the intermediate with 3,4-dimethoxyphenylacetic acid chloride in anhydrous DCM, catalyzed by triethylamine . Critical Parameters :
  • Solvent choice (DMF/DCM) for optimal solubility.
  • Temperature control (60–80°C for cyclization; room temperature for coupling).
  • Purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for aromatic protons (δ 6.8–7.5 ppm for chlorophenyl and dimethoxyphenyl groups), pyrazole NH (δ ~10.5 ppm), and acetamide carbonyl (δ ~170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ (e.g., calculated m/z 470.12 for C22H20ClN3O3S) .
  • FTIR : Identify carbonyl stretch (~1650 cm⁻¹ for acetamide) and aromatic C-H bends (~750–850 cm⁻¹) .

Q. How do substituents (3-chlorophenyl, 3,4-dimethoxyphenyl) influence the compound’s physicochemical properties?

  • Methodological Answer :
  • 3-Chlorophenyl : Enhances lipophilicity (logP ↑) and π-π stacking potential with biological targets .
  • 3,4-Dimethoxyphenyl : Increases electron density, potentially modulating metabolic stability (O-methyl groups resist oxidative degradation) .
  • Synergistic Effects : The chloro group may direct electrophilic substitutions, while methoxy groups stabilize intermediates via resonance .

Advanced Research Questions

Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved?

  • Methodological Answer :
  • Hypothesis Testing :
  • Contradiction : Poor solubility in water but moderate in DMSO.
  • Analysis : Use Hansen Solubility Parameters (HSPs). Calculate δD (dispersion), δP (polar), δH (hydrogen bonding) to model solvent compatibility .
  • Experimental Design :
  • Test solubility in binary solvent systems (e.g., DMSO/water gradients).
  • Correlate with computational COSMO-RS simulations to predict solubility limits .

Q. What strategies optimize the compound’s bioactivity against kinase targets?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) :
ModificationObserved EffectMechanism
3-Cl → 4-FIC50 ↓ 30%Enhanced halogen bonding with kinase ATP pocket .
Methoxy → EthoxyMetabolic stability ↑Reduced CYP450-mediated demethylation .
  • Computational Guidance :
    Perform molecular docking (AutoDock Vina) to prioritize substituents improving binding affinity to kinases (e.g., EGFR, VEGFR2) .

Q. How to address discrepancies in reported IC50 values across cell-based assays?

  • Methodological Answer :
  • Root Cause Analysis :
  • Variable 1 : Cell line heterogeneity (e.g., HeLa vs. HCT-116 may express differing kinase isoforms) .
  • Variable 2 : Assay conditions (ATP concentration in kinase assays alters competition dynamics) .
  • Mitigation :
  • Standardize protocols (e.g., fixed ATP at Km concentration).
  • Validate using orthogonal assays (SPR for binding affinity; Western blot for target inhibition) .

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